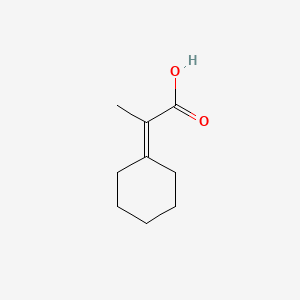

2-cyclohexylidenepropanoic Acid

Description

Contextualization within Organic Chemistry and Related Unsaturated Carboxylic Acids

2-Cyclohexylidenepropanoic acid is classified as an α,β-unsaturated carboxylic acid. This class of compounds is characterized by a carbon-carbon double bond positioned between the alpha and beta carbons relative to the carboxyl group. google.com This arrangement results in electronic conjugation between the alkene and the carbonyl group, which significantly influences the molecule's reactivity. google.com Unlike their saturated counterparts, these conjugated systems are susceptible to nucleophilic attack not only at the carbonyl carbon but also at the β-carbon in a process known as conjugate or Michael addition. google.com

α,β-Unsaturated carboxylic acids are important motifs found in numerous biologically active natural products and are considered valuable building blocks in organic synthesis. The synthesis of these compounds is often achieved through classic olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions, where an aldehyde or ketone is reacted with a stabilized phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion, respectively. For this compound, a logical synthetic route involves the reaction of cyclohexanone (B45756) with a reagent that provides the propanoic acid moiety, such as a derivative of a propionate (B1217596) phosphonate.

Foundational Importance as a Chemical Scaffold in Synthetic Research

The structure of this compound makes it a noteworthy chemical scaffold for synthetic research. A chemical scaffold refers to a core molecular structure upon which a variety of functional groups can be built to create a library of related compounds. The dual functionality of this compound—the reactive α,β-unsaturated system and the carboxylic acid group—offers multiple points for chemical modification.

The carbon-carbon double bond can undergo a variety of addition reactions. For instance, catalytic hydrogenation, typically using a metal catalyst such as palladium, platinum, or nickel, can reduce the double bond to yield the saturated analogue, 2-cyclohexylpropanoic acid. This reaction is generally exothermic and proceeds via syn-addition of hydrogen atoms across the double bond.

Furthermore, the carboxylic acid group is a versatile functional handle. It can be converted into a wide range of derivatives, including esters, amides, and acid chlorides. These transformations allow for the coupling of the cyclohexylpropanoic core to other molecules, expanding its synthetic utility. While specific, large-scale applications of this compound as a named precursor in complex syntheses are not extensively documented in readily available literature, its structural motifs are representative of intermediates used in the synthesis of more complex molecules, including those with potential pharmaceutical relevance.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylidenepropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJNQOCORRCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Cyclohexylidenepropanoic Acid and Its Analogues

Established Synthetic Routes

Established methods for the synthesis of 2-cyclohexylidenepropanoic acid and its analogues rely on classical organic reactions, including dehydration of precursor alcohols and transformations of related unsaturated acids.

Synthesis from Precursor Carboxylic Acids (e.g., 2-(1-hydroxycyclohexyl)propanoic acid)

A primary and direct route to this compound involves the dehydration of 2-(1-hydroxycyclohexyl)propanoic acid. This reaction is a classic example of an acid-catalyzed elimination of water to form a carbon-carbon double bond. The mechanism typically proceeds via an E1 pathway under acidic conditions. jove.comvaia.com

The process begins with the protonation of the hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). youtube.com Departure of the water molecule results in the formation of a tertiary carbocation at the C1 position of the cyclohexane (B81311) ring. jove.com Subsequently, a weak base, such as water or the conjugate base of the acid catalyst, abstracts a proton from the adjacent carbon (C2 of the propanoic acid moiety), leading to the formation of the exocyclic double bond characteristic of this compound. youtube.com The formation of the conjugated system, where the double bond is in conjugation with the carbonyl group of the carboxylic acid, is the thermodynamic driving force for the reaction. youtube.com

The choice of acid catalyst and reaction conditions is crucial for optimizing the yield and minimizing side reactions. Common catalysts include strong acids like sulfuric acid or phosphoric acid. The reaction is often facilitated by heat, which favors elimination. youtube.com

General Mechanism of Acid-Catalyzed Dehydration:

Protonation: The hydroxyl group of the precursor acid is protonated.

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, generating a carbocation.

Deprotonation: A base removes a proton from the carbon adjacent to the carbocation, forming the alkene.

Conversion Strategies for Related α,β-Unsaturated Carboxylic Acids

The synthesis of this compound can also be approached through the modification of other α,β-unsaturated carboxylic acids or their ester derivatives. One of the most versatile methods in this category is the Wittig reaction. beilstein-journals.orgresearchgate.net This reaction allows for the formation of the cyclohexylidene moiety by reacting cyclohexanone (B45756) with a suitable phosphorus ylide derived from an α-haloester, followed by hydrolysis.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to create a C=C double bond. For the synthesis of α,β-unsaturated esters, which are precursors to the target acid, a stabilized ylide such as (triphenylphosphoranylidene)acetate is typically used. nih.gov The reaction can be performed in various organic solvents, and notably, it has been demonstrated to proceed efficiently in aqueous media, which can be advantageous for certain substrates. acs.orgstackexchange.com Subsequent hydrolysis of the resulting α,β-unsaturated ester, either under acidic or basic conditions, yields the desired this compound. ncert.nic.in

Another strategy involves the hydrolysis of α,β-unsaturated esters produced by other means. For instance, esters of α,β-unsaturated carboxylic acids can be prepared via the Horner-Wadsworth-Emmons reaction, which often offers high E-selectivity. organic-chemistry.org These esters can then be converted to the corresponding carboxylic acids. google.com

Table 1: Wittig Reaction Conditions for Synthesis of α,β-Unsaturated Esters

| Aldehyde/Ketone | Ylide | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| General Aldehydes | Stabilized Ylides | Water, NaHCO3, 20°C | α,β-Unsaturated Esters | 80-98% | acs.org |

| Aromatic/Aliphatic Aldehydes | Ethyl (triphenylphosphoranylidene)acetate | Ethyl acetate, Na2CO3 | α,β-Unsaturated Esters | Varies | beilstein-journals.org |

Photooxygenation-Initiated Cyclization Methodologies for Analogous Systems

Photooxygenation reactions, particularly those involving singlet oxygen (¹O₂), provide a pathway to functionalized allylic systems that can be precursors to α,β-unsaturated carbonyl compounds. The Schenck ene reaction is a notable example, where singlet oxygen reacts with an alkene containing an allylic hydrogen to form an allylic hydroperoxide. wikipedia.org

For a system analogous to this compound, such as a cyclohexylidene derivative, the ene reaction would involve the abstraction of an allylic hydrogen from the cyclohexane ring. uoc.gr Singlet oxygen is typically generated photochemically using a sensitizer (B1316253) like Rose Bengal. wikipedia.orgresearchgate.net The resulting allylic hydroperoxide is an intermediate that can be subsequently converted to other functionalities. For example, reduction of the hydroperoxide would yield an allylic alcohol, while elimination can lead to the formation of an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism of the singlet oxygen ene reaction is complex and has been described as a two-step, no-intermediate process. cuny.eduresearchgate.net

This methodology is particularly useful for introducing oxygen functionality at a position allylic to a pre-existing double bond, thereby creating a handle for further transformations into unsaturated acid systems.

Advanced Synthetic Approaches

More contemporary methods for constructing α,β-unsaturated carboxylic acids involve transition-metal-catalyzed reactions, offering high efficiency and selectivity.

Carbonylation Reactions in Unsaturated Carboxylic Acid Synthesis

Carbonylation reactions are powerful, atom-efficient tools for the synthesis of carbonyl compounds, including α,β-unsaturated carboxylic acids. uni-rostock.de These methods introduce a carbonyl group (CO) into an organic substrate.

One advanced approach is the palladium-catalyzed carbonylation of vinyl triflates. acs.orgiupac.org Vinyl triflates are readily prepared from ketones, such as cyclohexanone derivatives. The carbonylation can be directed to produce α,β-unsaturated aldehydes, esters, or amides by selecting the appropriate reaction partners and conditions. acs.org To obtain the carboxylic acid, the corresponding ester can be synthesized and subsequently hydrolyzed. These reactions often utilize palladium catalysts with specific phosphine (B1218219) ligands and are conducted under mild conditions. acs.orgacs.org

Another significant method is the hydrocarboxylation of alkynes. rsc.orgresearchgate.net This reaction involves the addition of a hydrogen atom and a carboxylic acid group across the triple bond. Nickel-catalyzed hydrocarboxylation of alkynes with carbon dioxide (CO₂) as the C1 source is a notable green chemistry approach, avoiding the need for toxic carbon monoxide gas. organic-chemistry.org Similarly, titanocene-catalyzed hydrocarboxylation of alkynes with CO₂ at atmospheric pressure also yields α,β-unsaturated carboxylic acids with high regioselectivity. rsc.orgresearchgate.net

Table 2: Examples of Carbonylation Reactions for α,β-Unsaturated Acid Synthesis

| Substrate Type | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Vinyl Triflates | Pd Catalyst / Pyridyl-substituted dtbpx ligand | α,β-Unsaturated Esters/Amides | Mild conditions, high generality | acs.org |

| Alkynes | Cp₂TiCl₂ / i-BuMgBr, CO₂ | α,β-Unsaturated Carboxylic Acids | Atmospheric pressure CO₂, high regioselectivity | rsc.orgresearchgate.net |

| Alkynes | Ni-catalyst / CO₂ / Alcohols | α,β-Unsaturated Carboxylic Acids | Mild conditions, avoids sensitive organometallics | organic-chemistry.org |

| Olefins | Pd(OAc)₂ / dppf / Phenyl formate, Formic acid | Carboxylic Acids | Avoids external CO gas, high regioselectivity | organic-chemistry.orgfigshare.com |

Hydroarylation of Olefinic Carboxylic Acid Systems

Hydroarylation, the addition of an aromatic C-H bond across a C=C double bond, is a powerful C-C bond-forming reaction. researchgate.net While traditionally performed using Friedel-Crafts catalysts, modern approaches utilize transition metal or Brønsted acid catalysts for greater control and efficiency. acs.org

In the context of synthesizing analogues of this compound, intramolecular hydroarylation of an olefinic carboxylic acid containing an appropriately positioned aryl group can be a viable strategy. Strong and confined Brønsted acids have been shown to catalyze the asymmetric intramolecular hydroarylation of unactivated olefins with indoles, creating complex cyclic structures with high enantioselectivity. acs.org This demonstrates the potential for cyclization reactions involving olefinic acids.

For intermolecular reactions, rhodium(I) complexes have been used to catalyze the carboxylation of alkenylboronic esters with CO₂, yielding α,β-unsaturated carboxylic acids. acs.org While this is not a direct hydroarylation of an olefinic acid, it represents an advanced method to construct functionalized unsaturated acids. Rhodium(III) catalysis has also been employed for the anti-Markovnikov hydroamidation of unactivated alkenes, showcasing the ability of rhodium hydrides to add across double bonds with high regioselectivity, a key step in many hydrofunctionalization reactions. nih.gov Palladium-catalyzed hydrocarboxylation of olefins is also a well-established method for producing carboxylic acids. organic-chemistry.org These advanced catalytic systems offer potential pathways to complex analogues of this compound through the strategic functionalization of olefinic precursors.

Transformations Involving Ring Expansion of Cycloalkanones

The synthesis of cyclic compounds, particularly those with specific exocyclic functionalities, can often be achieved through innovative ring expansion strategies. One conceptual approach to this compound analogues involves the transformation of a readily available cycloalkanone, such as cyclohexanone.

A plausible synthetic route could involve a Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This reaction is a powerful tool for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org The general mechanism begins with the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to a ketone, like cyclohexanone, to form an intermediate which subsequently eliminates a phosphate (B84403) ester to yield the desired alkene. wikipedia.org

For the synthesis of a this compound derivative, a phosphonate ester bearing a propanoate moiety would be required. The reaction would proceed as follows:

While the HWE reaction is a well-established method for olefination, specific literature detailing its application for the direct synthesis of this compound from cyclohexanone is not extensively documented. However, the general reliability and versatility of the HWE reaction in natural product synthesis and the formation of α,β-unsaturated esters suggest its feasibility for this transformation. conicet.gov.arnih.gov

Another potential ring expansion strategy involves the reaction of cycloalkenylalkylphosphonates. Oxidative cleavage of these phosphonates, followed by base-mediated intramolecular condensation, can lead to homologated cycloalkenones. researchgate.net This approach, while more complex, offers a pathway to larger ring systems that could be further functionalized to yield the target acid.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for compounds with biological applications. The exocyclic double bond in this compound presents a prochiral center, and several strategies can be employed to achieve stereocontrol during its synthesis or subsequent transformations.

Application of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical reactions. wikipedia.org These enantiomerically pure compounds are temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired chiral product. wikipedia.org

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com In the context of synthesizing chiral this compound derivatives, an Evans auxiliary could be attached to a propionyl group. The resulting chiral imide can then undergo a stereoselective reaction, for example, a Horner-Wadsworth-Emmons reaction with cyclohexanone. The bulky substituent on the oxazolidinone would direct the approach of the reagents, leading to the preferential formation of one diastereomer. youtube.com Subsequent removal of the auxiliary would then afford the enantiomerically enriched this compound.

While the specific application of Evans auxiliaries for the synthesis of this compound is not extensively reported, their proven efficacy in controlling the stereochemistry of α-carbon functionalization makes them a highly viable strategy. researchgate.net Other sulfur-based chiral auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also shown excellent effectiveness and could be considered for this purpose. scielo.org.mx

Catalytic Asymmetric Hydrogenation Strategies

Catalytic asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral double bonds. This technique has been widely applied in the synthesis of pharmaceuticals and other fine chemicals. wikipedia.org For the synthesis of chiral 2-cyclohexylalkanoic acids from their unsaturated precursors, a chiral catalyst, typically a transition metal complex with a chiral ligand, is employed.

Ruthenium complexes of chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are among the most successful catalysts for the asymmetric hydrogenation of a variety of substrates, including α,β-unsaturated carboxylic acids. sioc-journal.cnyoutube.com The BINAP-Ru(II) catalytic system can effect the transfer of chirality from the ligand to the substrate during the hydrogenation process. sioc-journal.cnnih.gov

The hydrogenation of this compound using a Ru-BINAP catalyst would proceed as follows:

The enantioselectivity of the reaction is influenced by the specific BINAP enantiomer used and the reaction conditions. The development of various generations of Ru-phosphine catalysts, including Ru-DTBM-segphos, has expanded the scope and efficiency of these transformations. nih.gov

Dynamic Kinetic Resolution Techniques in Asymmetric Synthesis

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. princeton.edu

For the synthesis of chiral 2-cyclohexylalkanoic acids, a DKR approach could be applied to a racemic mixture of a suitable precursor. For example, a racemic α-substituted β-keto ester could be subjected to asymmetric hydrogenation. unc.eduprinceton.edu The success of this process relies on the ability of the starting material to racemize under the reaction conditions, often facilitated by the acidity of the α-proton. unc.edu

While direct examples of DKR applied to this compound are scarce, the principles have been successfully demonstrated for related systems. For instance, the DKR of α-hydroxy esters has been achieved through a combination of enzymatic resolution and ruthenium-catalyzed racemization. nih.gov This suggests that a similar strategy, perhaps involving a lipase (B570770) for the resolution step and a metal catalyst for racemization, could be developed for derivatives of this compound.

Diastereoselective Protonation Approaches

Diastereoselective protonation of an enolate or its equivalent is another effective method for establishing a chiral center α to a carbonyl group. This strategy involves the generation of a planar enolate from a chiral substrate, followed by the addition of a proton source in a stereocontrolled manner.

In the context of this compound derivatives, a chiral ester could be deprotonated to form a chiral enolate. The subsequent protonation would be directed by the existing chiral center, leading to the formation of one diastereomer in excess. The choice of the chiral auxiliary or the chiral proton source is crucial for achieving high diastereoselectivity.

Elucidation of Reaction Mechanisms and Transformative Chemistry of 2 Cyclohexylidenepropanoic Acid

Fundamental Mechanistic Pathways of Carboxylic Acids

Carboxylic acids, such as 2-cyclohexylidenepropanoic acid, undergo a variety of reactions. The following sections detail the key mechanistic pathways that are central to the chemistry of this class of organic compounds.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry. This reaction involves the replacement of a substituent on the acyl group (R-C=O) with a nucleophile. fiveable.mekhanacademy.org The general mechanism proceeds through a two-step addition-elimination sequence. fiveable.mechemistrysteps.commasterorganicchemistry.com First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. khanacademy.org Subsequently, the carbonyl group is reformed by the elimination of a leaving group. chemistrysteps.comlibretexts.org

The reactivity of carboxylic acid derivatives in these substitutions is influenced by the nature of the leaving group. bham.ac.uk More reactive derivatives, such as acid chlorides, have better leaving groups, making them more susceptible to nucleophilic attack. libretexts.orglibretexts.org In contrast, amides are less reactive due to the poor leaving group ability of the amino group. libretexts.org

Addition-Elimination Reaction Dynamics

The addition-elimination mechanism is the primary pathway for nucleophilic acyl substitution in carboxylic acids and their derivatives. chemistrysteps.combham.ac.ukmasterorganicchemistry.com The process begins with the nucleophilic addition to the carbonyl carbon, creating a tetrahedral intermediate. chemistrysteps.combham.ac.uk This is typically the rate-determining step. bham.ac.uk The intermediate then collapses, expelling the leaving group and regenerating the carbon-oxygen double bond. chemistrysteps.comlibretexts.org

For this reaction to proceed to products, the incoming nucleophile must be a poorer leaving group than the one being replaced. bham.ac.uk The stability of the leaving group as an anion is a key factor; weaker bases are better leaving groups. masterorganicchemistry.com Acid catalysis is often employed, particularly for reactions with neutral nucleophiles like water or alcohols. masterorganicchemistry.com Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack. libretexts.orgyoutube.com

Decarboxylation Processes of Carboxylic Acids

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). wikipedia.orgbyjus.com While most carboxylic acids require high temperatures to decarboxylate, those with a carbonyl group at the β-position (β-keto acids) undergo decarboxylation under milder heating conditions. studysmart.ai The mechanism for β-keto acids involves the formation of a cyclic transition state, leading to an enol intermediate which then tautomerizes to the more stable keto form. studysmart.aiorganicchemistrytutor.com

The ease of decarboxylation is dependent on the stability of the carbanion intermediate that is formed after the loss of CO2. wikipedia.org Electron-withdrawing groups at the α-position can stabilize this intermediate, thus facilitating decarboxylation. wikipedia.org

Elimination (E2) Reaction Mechanisms

The E2 (bimolecular elimination) reaction is a one-step process where a base removes a proton and a leaving group departs simultaneously, resulting in the formation of a double bond. wikipedia.orgbyjus.comdalalinstitute.com This mechanism is characterized by second-order kinetics, as the rate depends on the concentrations of both the substrate and the base. dalalinstitute.commasterorganicchemistry.com

A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton being removed and the leaving group. wikipedia.orgmasterorganicchemistry.com This alignment allows for the smooth transition from sp3 to sp2 hybridization as the pi bond forms. wikipedia.org Strong bases are typically required for E2 reactions to remove a weakly acidic proton. wikipedia.orgdalalinstitute.com The E2 mechanism often competes with the SN2 (bimolecular nucleophilic substitution) reaction. wikipedia.org

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into other functional groups, known as derivatives. This section explores the mechanisms of two common derivatization reactions: esterification and amidation.

Esterification and Amidation Reaction Mechanisms

Esterification: The formation of an ester from a carboxylic acid and an alcohol is typically acid-catalyzed in a process known as the Fischer esterification. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The mechanism involves several reversible steps. masterorganicchemistry.comchemguide.co.uk The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. libretexts.orgyoutube.comchemguide.co.uk A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor ester formation, an excess of the alcohol is often used. masterorganicchemistry.commasterorganicchemistry.com

Amidation: Amides can be formed by the reaction of a carboxylic acid with an amine. youtube.comkhanacademy.org Direct reaction requires high temperatures. khanacademy.org More commonly, the carboxylic acid is first activated by converting it into a more reactive derivative, such as an acid chloride. nih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. libretexts.org With DCC, the carboxylic acid is deprotonated to form a better nucleophile, which then adds to the DCC. libretexts.org The amine then attacks the carbonyl carbon of this activated intermediate, and the DCC moiety is eliminated as a good leaving group (dicyclohexylurea), forming the amide. libretexts.org When reacting an amine with a carboxylic acid directly under acidic conditions, the amine attacks the protonated carbonyl group, leading to a tetrahedral intermediate. youtube.com Proton transfer and subsequent elimination of water yield the amide. libretexts.orgyoutube.com

Synthesis and Reactivity of Acyl Halides and Anhydrides

The conversion of carboxylic acids into more reactive derivatives like acyl halides and anhydrides is a cornerstone of organic synthesis. These transformations facilitate subsequent reactions that would otherwise be difficult to achieve with the less reactive carboxylic acid.

Synthesis of Acyl Halides

Acyl halides, particularly acyl chlorides, are among the most reactive derivatives of carboxylic acids. pressbooks.pub Their synthesis from this compound can be accomplished using standard halogenating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus tribromide (PBr₃). pressbooks.publibretexts.orgcrunchchemistry.co.uk For instance, the reaction of a carboxylic acid with thionyl chloride or oxalyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, yields the corresponding acyl chloride. libretexts.orgcrunchchemistry.co.uk Similarly, phosphorus tribromide can be used to synthesize the acyl bromide. libretexts.org

Table 1: Common Reagents for Acyl Halide Synthesis

| Reagent | Product | Byproducts | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Acyl chloride | SO₂, HCl | Gaseous byproducts are easily removed. crunchchemistry.co.uk |

| Oxalyl chloride ((COCl)₂) | Acyl chloride | CO, CO₂, HCl | Reaction is often cleaner than with SOCl₂. |

Reactivity of Acyl Halides

Once formed, the acyl halide of this compound would be a versatile intermediate. Its high reactivity stems from the good leaving group ability of the halide ion. pressbooks.pub It can readily undergo nucleophilic acyl substitution with a variety of nucleophiles to generate other carboxylic acid derivatives. For example, reaction with an alcohol would yield an ester, while reaction with an amine would produce an amide. pressbooks.publibretexts.org

Synthesis and Reactivity of Anhydrides

Acid anhydrides are another important class of activated carboxylic acid derivatives. libretexts.org The anhydride (B1165640) of this compound can be prepared by reacting its acyl chloride with a carboxylate salt or the carboxylic acid itself. pressbooks.pubcrunchchemistry.co.uk This method allows for the synthesis of both symmetrical and mixed anhydrides.

Anhydrides are generally less reactive than acyl halides but more reactive than esters and amides. libretexts.org They are effective acylating agents and can react with alcohols to form esters and with amines to form amides. libretexts.orgyoutube.com

Thioester Formation Pathways

Thioesters are sulfur analogs of esters and play a significant role in both organic synthesis and biochemistry. wikipedia.orglibretexts.org The synthesis of the thioester of this compound can be achieved through several established methods.

One common route involves the reaction of the corresponding acyl chloride with a thiol in the presence of a base. wikipedia.org Alternatively, direct condensation of this compound with a thiol can be accomplished using a dehydrating agent such as dicyclohexylcarbodiimide (DCC). wikipedia.org Another approach is the use of Lawesson's reagent, which can convert a carboxylic acid directly to a thioacid, a precursor to thioesters. nih.gov

Table 2: Selected Methods for Thioester Synthesis

| Starting Material | Reagents | Product |

|---|---|---|

| Acyl chloride | Thiol, Base | Thioester |

| Carboxylic acid | Thiol, DCC | Thioester |

Thioesters themselves are valuable intermediates. They can be converted to other carboxylic acid derivatives, such as esters and amides, and are known to participate in various carbon-carbon bond-forming reactions. wikipedia.org

Chemical Transformations Involving the Cyclohexylidene Moiety

The exocyclic double bond of the cyclohexylidene group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of complex molecular architectures.

Olefin Functionalization Reactions

The double bond in the cyclohexylidene moiety is susceptible to a range of olefin functionalization reactions. These reactions can lead to the formation of epoxides, diols, and other valuable synthetic intermediates. For instance, epoxidation can be carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be opened under acidic or basic conditions to yield a diol or other difunctionalized products.

Other potential transformations include dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce a diol directly. Hydrogenation of the double bond, typically with a metal catalyst such as palladium on carbon (Pd/C), would yield 2-cyclohexylpropanoic acid.

Isomerization Studies

The potential for isomerization of the exocyclic double bond in this compound is an important consideration in its synthesis and reactivity. Depending on the substitution pattern, E/Z isomerism may be possible. Studies on similar systems, such as ethylidene derivatives, have shown that photochemical isomerization can be employed to convert between geometric isomers. nih.gov The conditions for such isomerizations, including the choice of solvent and light source, would be critical factors in controlling the stereochemical outcome.

Spirocyclic Compound Formation

The structure of this compound and its derivatives makes it a potential precursor for the synthesis of spirocyclic compounds. These are molecules in which two rings share a single atom. Intramolecular reactions are a common strategy for the formation of such systems.

For example, an intramolecular Friedel-Crafts acylation, if an aromatic ring is suitably positioned in the molecule, could lead to a spirocyclic ketone. Another possibility is an intramolecular cycloaddition reaction involving the double bond. For instance, a [3+2] cycloaddition with an in-situ generated azomethine ylide has been used to synthesize spirocyclic pyrrolidines from similar cyclopentylideneacetic acid derivatives. researchgate.net Furthermore, photocycloaddition reactions have been employed to construct spirocyclic frameworks. researchgate.net The design of the substrate and the choice of reaction conditions are crucial for directing the cyclization to the desired spirocyclic product. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclohexylidenepropanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-resolution NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 2-cyclohexylidenepropanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. The olefinic carbons of the cyclohexylidene group would have distinct chemical shifts, which are crucial for confirming the presence and position of the double bond.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Alpha-Proton (-CH-) | 2.0 - 3.0 | Multiplet |

| Vinylic Proton (=CH-) | 5.0 - 6.0 | Multiplet |

| Cyclohexyl Protons | 1.0 - 2.5 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-COOH) | 160 - 180 |

| Olefinic Carbons (=C<) | 120 - 150 |

| Alpha-Carbon (-CH-) | 30 - 50 |

| Cyclohexyl Carbons | 20 - 40 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₄O₂), the molecular weight is 154.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. Subsequent fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da, corresponding to COOH), leading to a significant peak at m/z 109. Other characteristic fragments would arise from the cyclohexyl ring, providing further confirmation of the structure.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 109 | [M - COOH]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to show a very broad and strong absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹. libretexts.org The presence of the carbon-carbon double bond (C=C) in the cyclohexylidene group would give rise to a stretching absorption in the region of 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons will be observed just above and below 3000 cm⁻¹, respectively. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |

Theoretical and Computational Chemistry Investigations of 2 Cyclohexylidenepropanoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and related properties. These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum chemical methods used to study molecules in their ground (lowest energy) state. DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p) or correlation consistent-polarized valence double zeta (cc-pVDZ), is widely used to calculate the structural and spectroscopic data of molecules. nih.govresearchgate.net For 2-cyclohexylidenepropanoic acid, these calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

Key electronic structure descriptors obtained from these calculations include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests that charge transfer can easily occur within the molecule, indicating higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are key to predicting intermolecular interactions. nih.gov

Atomic Charges: Calculations can assign partial charges to each atom in the molecule, which is useful for understanding its polarity and electrostatic interactions. nih.gov

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

The following table illustrates typical data obtained from DFT calculations for an organic molecule like this compound. Values are representative.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability. |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | 1.5 - 2.5 Debye | Measures the overall polarity of the molecule. |

| NBO Charge on Carbonyl Oxygen | ~ -0.6 e | Highlights the electron-rich nature of the oxygen atom. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations use classical mechanics to model the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding conformational changes and intermolecular interactions. The Automated Topology Builder (ATB) can provide force field parameters for this compound, enabling its use in MD simulations. uq.edu.au

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. MD simulations are a primary tool for exploring the conformational landscape of a molecule, identifying the most stable conformers and the energy barriers between them. wustl.edu For this compound, simulations would explore the puckering of the cyclohexane (B81311) ring (such as the stable chair conformation and its interconversion), as well as rotation around the single bonds connecting the ring, the double bond, and the propanoic acid moiety. nih.gov Long MD runs can reveal the relative populations of different conformers, providing a comprehensive understanding of the molecule's structural dynamics in different environments (e.g., in vacuum or in a solvent). wustl.edu

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

MD simulations track the evolution of dihedral angles to characterize conformational changes. This table lists key dihedral angles whose analysis would be central to understanding the molecule's flexibility.

| Dihedral Angle | Atoms Involved | Description of Motion |

|---|---|---|

| τ1 | C(ring)-C(ring)-C=C | Defines the orientation of the exocyclic double bond relative to the cyclohexane ring. |

| τ2 | C(ring)-C=C-C(acid) | Rotation around the single bond adjacent to the double bond. |

| τ3 | C=C-C(acid)-C(OOH) | Rotation defining the orientation of the carboxyl group. |

A crucial application of MD simulations is to study how a small molecule (ligand) interacts with a biological macromolecule, such as a protein. researchgate.net This is fundamental to structure-based drug design. The process typically involves docking the ligand into a protein's binding site, followed by extensive MD simulations of the protein-ligand complex within a simulated physiological environment (e.g., solvated in water with ions). nih.gov

These simulations can:

Assess the stability of the binding pose over time. nih.gov

Identify key amino acid residues that form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) with the ligand. nih.gov

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to quantify the affinity of the ligand for the protein. nih.gov

Such studies could reveal potential biological targets for this compound and provide a molecular basis for its activity.

Standard MD simulations can sometimes be limited by timescale, as they may not be long enough to observe rare but important events, such as large conformational changes or a ligand binding to its target. nih.govnih.gov To overcome these limitations, a variety of enhanced sampling techniques have been developed. arxiv.orgsciopen.com These methods accelerate the exploration of the energy landscape to achieve better sampling in a given amount of simulation time. nih.govarxiv.org

Commonly used techniques include:

Replica-Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Exchanges between replicas at neighboring temperatures are periodically attempted, allowing the system to overcome high energy barriers at higher temperatures and sample low-energy states more accurately at lower temperatures. nih.gov

Metadynamics: This method accelerates sampling by adding a history-dependent biasing potential to the system's energy function. This potential discourages the simulation from revisiting previously explored regions of the conformational space, pushing it to explore new conformations. nih.gov

Simulated Annealing: The system is gradually heated and then cooled, which allows it to overcome energy barriers and settle into low-energy minima. nih.gov

These advanced techniques would be valuable for obtaining a complete picture of the conformational dynamics of this compound and for accurately calculating the thermodynamics of its potential interactions with biological partners.

Computational Structure-Activity Relationship (SAR) Prediction

Computational Structure-Activity Relationship (SAR) analysis for this compound involves the use of computational models to correlate its structural features with its biological activity. This approach is instrumental in predicting the activity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) models, a cornerstone of SAR, establish a mathematical relationship between the chemical structure and biological activity.

The development of a QSAR model for this compound would begin with the generation of a dataset of structurally similar compounds with known biological activities. For each of these molecules, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. Examples of commonly used descriptors include molecular weight, logP (a measure of hydrophobicity), polar surface area, and various quantum chemical parameters.

Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a model that can predict the biological activity of new compounds based on their descriptor values. Such a model can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and biological testing.

A hypothetical QSAR study on a series of this compound analogs might reveal that specific substitutions on the cyclohexyl ring significantly influence the compound's activity. For instance, the introduction of electron-withdrawing groups at certain positions could enhance activity, while bulky substituents might be detrimental.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substitution on Cyclohexyl Ring | LogP | Polar Surface Area (Ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | None | 2.5 | 37.3 | 15.2 |

| Analog 1 | 4-fluoro | 2.7 | 37.3 | 12.8 |

| Analog 2 | 4-chloro | 3.1 | 37.3 | 10.5 |

| Analog 3 | 4-methyl | 3.0 | 37.3 | 18.1 |

Application of Cheminformatics and Bioinformatics Tools

The investigation of this compound can be significantly enhanced through the application of a variety of cheminformatics and bioinformatics tools. These tools allow for the efficient analysis of its properties and the prediction of its potential biological targets.

Cheminformatics tools are employed to manage and analyze chemical data. For this compound, these tools can be used to calculate a wide range of molecular properties, assess its drug-likeness based on established rules like Lipinski's rule of five, and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov The prediction of ADMET properties is crucial in the early stages of drug discovery to identify potential liabilities that could lead to compound failure in later stages. nih.gov

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic |

Bioinformatics tools, on the other hand, are utilized to explore the potential biological targets of this compound. nih.gov Techniques such as molecular docking can be used to predict the binding affinity and mode of interaction of the compound with the active sites of various proteins. nih.gov This can help in identifying potential protein targets and understanding the molecular basis of the compound's activity. Furthermore, bioinformatics databases can be queried to find proteins with binding sites that are complementary to the structure of this compound, a process known as target fishing or inverse docking.

For instance, a molecular docking study could be performed to screen this compound against a panel of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). The results of such a study would provide insights into the compound's potential anti-inflammatory activity and its selectivity towards different enzyme isoforms.

Table 3: Hypothetical Docking Scores of this compound with Potential Protein Targets

| Protein Target | Docking Score (kcal/mol) | Potential Biological Effect |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | -7.2 | Inhibition of prostaglandin synthesis |

| Cyclooxygenase-2 (COX-2) | -8.5 | Selective inhibition of inflammation |

| 5-Lipoxygenase (5-LOX) | -6.8 | Inhibition of leukotriene synthesis |

The integration of cheminformatics and bioinformatics tools provides a powerful platform for the comprehensive analysis of this compound, enabling the prediction of its biological activity, pharmacokinetic properties, and potential molecular targets, thereby accelerating the drug discovery and development process.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

Preclinical Biological Activity and Mechanistic Pharmacology in Vitro Studies

Modulation of Cellular Signaling Pathways

The Ras/Raf signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. Research has explored the potential of 2-cyclohexylidenepropanoic acid to modulate this cascade at a molecular level.

Emerging evidence suggests that this compound may function by enhancing the interaction between Ras and Raf proteins. This interaction is a pivotal event in the activation of the downstream signaling cascade. The compound is thought to achieve this by binding to specific protein domains, thereby stabilizing the Ras/Raf complex. This stabilization is crucial for the subsequent phosphorylation and activation of MEK and ERK, the downstream effectors of the pathway. The Ras-binding domain (RBD) and the cysteine-rich domain (CRD) of Raf are both essential for its interaction with Ras at the plasma membrane escholarship.orgbiorxiv.org. The binding of small molecules can influence the conformation of these domains, leading to an enhanced affinity for Ras-GTP researchgate.netpnas.org.

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to identify and characterize protein-protein and protein-ligand interactions nih.govresearchgate.net. This system has been instrumental in dissecting complex signaling networks, including the Ras/Raf pathway. In the context of this compound, a modified Y2H approach could be employed to confirm a direct interaction with Raf. In such an assay, the Raf protein would be expressed as a fusion with a DNA-binding domain (the "bait"), while a library of potential interacting partners or the small molecule itself (as a "prey") is fused to a transcriptional activation domain. A direct interaction between the bait and prey reconstitutes a functional transcription factor, leading to the expression of a reporter gene and providing evidence of the molecular interaction nih.govcreative-proteomics.com.

In Vitro Assessment of Biological Effects of Analogues

The chemical scaffold of this compound provides a versatile platform for the synthesis of various analogues. These structural modifications can lead to compounds with altered or enhanced biological activities, including antimicrobial properties.

While direct studies on the antimicrobial properties of this compound are not extensively documented in the available literature, the broader class of carboxylic acids and their derivatives are known to possess antimicrobial activity nih.govmdpi.comresearchgate.net. The investigation into analogues of this compound is an active area of research. These studies aim to identify derivatives with potent activity against a range of pathogenic microorganisms, including both fungi and bacteria. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Below is a hypothetical representation of antimicrobial activity data for analogues of this compound, illustrating the type of data generated in such studies.

| Analogue | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Analogue A | Staphylococcus aureus | 64 |

| Analogue A | Candida albicans | 128 |

| Analogue B | Escherichia coli | >256 |

| Analogue B | Aspergillus fumigatus | 32 |

| Analogue C | Pseudomonas aeruginosa | 128 |

| Analogue C | Cryptococcus neoformans | 64 |

Biochemical and Biophysical Characterization of Molecular Interactions

To gain a deeper understanding of how this compound interacts with its molecular targets, a variety of biochemical and biophysical techniques are employed. These methods provide detailed information about binding affinities, kinetics, and the structural basis of the interaction. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the complex, revealing the specific amino acid residues involved in the interaction.

Strategic Applications in Organic Synthesis and Pharmaceutical Sciences

Role as a Key Building Block in Complex Molecule Construction

2-Cyclohexylidenepropanoic acid, with its distinct structural arrangement featuring a carboxylic acid moiety and an exocyclic double bond, represents a versatile building block in the field of organic synthesis. This unique combination of functional groups allows for a variety of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, and acid chlorides, providing a handle for chain elongation and the introduction of diverse substituents. Simultaneously, the exocyclic double bond is amenable to a range of addition and cycloaddition reactions, enabling the formation of new ring systems and the stereoselective introduction of functional groups.

The utility of related α,β-unsaturated carboxylic acids and their derivatives is well-documented in the synthesis of complex molecules. For instance, the palladium-catalyzed synthesis of γ-alkylidene lactones from free carboxylic acids and olefins highlights the potential of such systems to undergo intricate C-H functionalization and lactonization sequences. nih.govresearchgate.net These transformations are crucial in the synthesis of natural products and biologically active compounds where the γ-lactone motif is prevalent. While direct examples involving this compound are not extensively reported, its structural similarity to substrates used in these modern synthetic methods suggests its potential as a valuable synthon.

Precursor in Total Synthesis Endeavors of Natural Products and Designed Molecules

While specific total syntheses employing this compound as a starting material are not prominently featured in the scientific literature, the strategic importance of the cycloalkylidene carboxylic acid motif is evident in the synthesis of various natural products. This structural unit provides a rigid scaffold and a reactive handle for the construction of intricate polycyclic systems. The exocyclic double bond can participate in key bond-forming reactions such as Diels-Alder, Michael additions, and cyclopropanations, which are fundamental strategies in the total synthesis of complex natural products.

For example, the synthesis of various cyclopentanoid natural products often involves intermediates with exocyclic double bonds that are crucial for subsequent annulation reactions. The reactivity of the double bond allows for the controlled formation of stereocenters and the construction of fused or bridged ring systems, which are common features in many biologically active natural products. The presence of the carboxylic acid group in this compound offers an additional advantage, as it can direct some of these reactions or be converted into other functional groups required for the completion of the synthesis.

Utilization in Strain-Assisted Transformations

The exocyclic double bond in this compound introduces a degree of ring strain that can be exploited in various chemical transformations. Strain-release cycloadditions are powerful reactions in organic synthesis that allow for the rapid construction of complex polycyclic frameworks. For instance, palladium-catalyzed double strain-release (3 + 3) cycloadditions involving vinylcyclopropanes and bicyclo[1.1.0]butanes have been developed for the synthesis of vinylbicyclo[3.1.1]heptanes. rsc.org Although not directly involving a cyclohexylidene system, this demonstrates the principle of utilizing strained rings and double bonds to drive complex bond formations.

The cyclohexylidene group in this compound can potentially participate in similar strain-driven reactions. The double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, and the inherent strain in the system could influence the reactivity and stereoselectivity of these transformations. Such strategies are highly valuable in synthetic chemistry as they can provide access to unique and complex molecular architectures that would be difficult to synthesize using conventional methods.

Design and Synthesis of Advanced Pharmaceutical Intermediates

The structural motif of this compound is of significant interest in the design and synthesis of advanced pharmaceutical intermediates. The cyclohexyl ring is a common feature in many drug molecules, where it can serve as a lipophilic scaffold to enhance binding to biological targets. The carboxylic acid group provides a point of attachment for other pharmacophoric groups and can also engage in important hydrogen bonding interactions with protein targets.

The synthesis of novel cyclohexene carboxylic acid derivatives has been explored for the development of potent antitumor agents. researchgate.net These studies demonstrate that the cyclohexene ring system, which is closely related to the cyclohexylidene moiety, can be functionalized to produce compounds with significant biological activity. The versatility of the carboxylic acid group allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. Biocatalysis has also been employed for the synthesis of pharmaceutical intermediates from related thioacetic acid derivatives, showcasing the importance of carboxylic acid functionalities in enzymatic transformations to produce chiral drug precursors. illinois.edu

Table 1: Examples of Structurally Related Moieties in Pharmaceutical Intermediates

| Moiety | Therapeutic Area | Reference |

| Cyclohexene carboxylic acid | Antitumor | researchgate.net |

| 2-Benzhydrylthioacetic acid derivative | Pharmaceutical Intermediate Synthesis | illinois.edu |

Contribution to the Development of Chemical Probes and Research Tools

Chemical probes are essential tools for elucidating biological pathways and identifying new drug targets. The development of covalent chemical probes, which form a stable bond with their target protein, is a rapidly growing area of chemical biology. bham.ac.uk Molecules containing a carboxylic acid group and a reactive electrophilic center are well-suited for the design of such probes.

While this compound itself has not been explicitly reported as a chemical probe, its structure contains the necessary components for such an application. The carboxylic acid can be used as a handle to attach reporter tags, such as fluorescent dyes or biotin, through amide bond formation. The exocyclic double bond, being an electron-rich alkene, could potentially be functionalized to introduce a reactive electrophilic "warhead" that can covalently modify nucleophilic residues on a target protein. For example, phthalic acid has been used to create chemical probes for analyzing protein-protein interactions. nih.gov This demonstrates that a simple carboxylic acid scaffold can be effectively utilized for the development of sophisticated research tools. The design of such probes often involves the strategic placement of reactive groups to target specific amino acid residues in a protein of interest, and the cyclohexylidene scaffold could offer a unique three-dimensional presentation of these reactive groups.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-cyclohexylidenepropanoic Acid, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclohexanone and a propanoic acid derivative (e.g., malonic acid) via a Knoevenagel condensation. Key parameters include:

- Catalyst selection : Use amine catalysts (e.g., piperidine) or Lewis acids to enhance reaction rates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintain 80–100°C to balance reaction kinetics and side-product formation.

For yield improvement: - Purify intermediates via recrystallization (e.g., using ethanol/water mixtures).

- Monitor reaction progress with TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm the cyclohexylidene moiety via NMR (δ 5.5–6.0 ppm for conjugated double bonds) and NMR (δ 170–175 ppm for carboxylic acid carbonyl) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).

- Melting point : Compare observed values (e.g., 145–148°C) to literature data to detect impurities .

Q. Q3. What are the critical stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation of the cyclohexylidene group .

- Light sensitivity : Protect from UV exposure using amber glassware.

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. Q4. How can computational modeling elucidate the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model transition states (e.g., Diels-Alder reactions) and predict regioselectivity. Focus on frontier molecular orbitals (HOMO-LUMO gaps) .

- Solvent effects : Simulate reaction pathways in implicit solvents (e.g., PCM model for DMSO) to correlate with experimental yields.

- Validation : Compare computed activation energies (±2 kcal/mol) with kinetic data from NMR monitoring .

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Dose-response reevaluation : Test compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay interference checks : Include controls for off-target interactions (e.g., ATPase inhibition in kinase assays).

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to harmonize data from disparate studies, accounting for variables like cell line heterogeneity .

Q. Q6. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

- Animal models : Use Sprague-Dawley rats (n ≥ 6/group) for bioavailability studies. Administer via oral gavage (10 mg/kg) and collect plasma at t = 0.5, 1, 2, 4, 8, 24 h .

- Analytical method : Quantify using LC-MS/MS (LOQ = 1 ng/mL) with deuterated internal standards.

- Tissue distribution : Sacrifice animals at 24 h and analyze liver/kidney homogenates for metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.